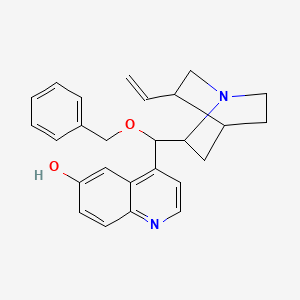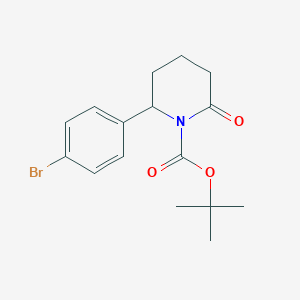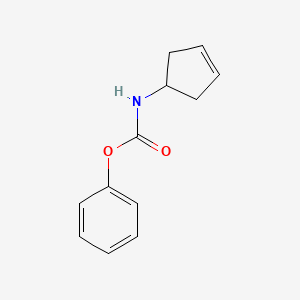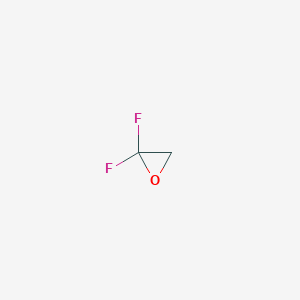
H-2Abz-Gly-DL-xiIle-DL-Val-DL-Arg-DL-Ala-DL-Lys(Dnp)(Dnp)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound H-2Abz-Gly-DL-xiIle-DL-Val-DL-Arg-DL-Ala-DL-Lys(Dnp)(Dnp)-OH is a synthetic peptide. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This particular peptide is characterized by its unique sequence and the presence of specific functional groups, such as the Dnp (dinitrophenyl) group, which can influence its chemical properties and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-2Abz-Gly-DL-xiIle-DL-Val-DL-Arg-DL-Ala-DL-Lys(Dnp)(Dnp)-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Resin Loading: The first amino acid is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each amino acid in the sequence.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this peptide would follow similar principles but on a larger scale. Automation and optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, are crucial for efficient production. High-performance liquid chromatography (HPLC) is often used to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
H-2Abz-Gly-DL-xiIle-DL-Val-DL-Arg-DL-Ala-DL-Lys(Dnp)(Dnp)-OH: can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the amino acid side chains.
Reduction: Reduction reactions can target the dinitrophenyl groups.
Substitution: Nucleophilic substitution reactions can occur at reactive sites within the peptide.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under mild conditions.
Reduction: Reducing agents such as sodium borohydride or dithiothreitol.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfonic acids, while reduction could remove the dinitrophenyl groups, altering the peptide’s properties.
Applications De Recherche Scientifique
H-2Abz-Gly-DL-xiIle-DL-Val-DL-Arg-DL-Ala-DL-Lys(Dnp)(Dnp)-OH: has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its interactions with enzymes and receptors, providing insights into protein-peptide interactions.
Medicine: Potential therapeutic applications due to its unique sequence and functional groups, which may influence biological activity.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.
Mécanisme D'action
The mechanism of action of H-2Abz-Gly-DL-xiIle-DL-Val-DL-Arg-DL-Ala-DL-Lys(Dnp)(Dnp)-OH depends on its interaction with specific molecular targets. The dinitrophenyl groups can interact with proteins, altering their function. The peptide sequence itself can bind to enzymes or receptors, modulating their activity. These interactions can influence various biological pathways, making the peptide a valuable tool in research.
Comparaison Avec Des Composés Similaires
Similar Compounds
H-2Abz-Gly-DL-xiIle-DL-Val-DL-Arg-DL-Ala-DL-Lys-OH: Similar sequence but lacks the dinitrophenyl groups.
H-2Abz-Gly-DL-xiIle-DL-Val-DL-Arg-DL-Ala-DL-Lys(Dnp)-OH: Contains only one dinitrophenyl group.
H-2Abz-Gly-DL-xiIle-DL-Val-DL-Arg-DL-Ala-DL-Lys(Dnp)(Dnp)-NH2: Similar structure but with an amide group at the C-terminus.
Uniqueness
The presence of two dinitrophenyl groups in H-2Abz-Gly-DL-xiIle-DL-Val-DL-Arg-DL-Ala-DL-Lys(Dnp)(Dnp)-OH makes it unique compared to other peptides. These groups can significantly influence the peptide’s chemical reactivity and biological interactions, providing distinct properties that can be exploited in various applications.
Propriétés
Formule moléculaire |
C41H61N13O12 |
|---|---|
Poids moléculaire |
928.0 g/mol |
Nom IUPAC |
2-[2-[[2-[[2-[[2-[[2-[(2-aminobenzoyl)amino]acetyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoylamino]-6-(2,4-dinitroanilino)hexanoic acid |
InChI |
InChI=1S/C41H61N13O12/c1-6-23(4)34(51-32(55)21-47-36(57)26-12-7-8-13-27(26)42)39(60)52-33(22(2)3)38(59)49-29(15-11-19-46-41(43)44)37(58)48-24(5)35(56)50-30(40(61)62)14-9-10-18-45-28-17-16-25(53(63)64)20-31(28)54(65)66/h7-8,12-13,16-17,20,22-24,29-30,33-34,45H,6,9-11,14-15,18-19,21,42H2,1-5H3,(H,47,57)(H,48,58)(H,49,59)(H,50,56)(H,51,55)(H,52,60)(H,61,62)(H4,43,44,46) |
Clé InChI |
SVDPRCWUGMJJJZ-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(CCCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)CNC(=O)C2=CC=CC=C2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 7-methyl-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate](/img/structure/B12103272.png)
![2-[(2-Acetamido-3-hydroxypropanoyl)amino]acetic acid](/img/structure/B12103279.png)
![6-Amino-3-iodo-4-methoxy-1-(b-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12103281.png)
![2-Propenoic acid, 2-methyl-, 2-[(3A,4,5,6,7,7A-hexahydro-4,7-methano-1H-inden-6-YL)oxy]ethyl ester](/img/structure/B12103285.png)
![Nonanoic acid, 9-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester](/img/structure/B12103286.png)

![5,5'-bis(3,5-diphenylphenyl)-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol](/img/structure/B12103292.png)

![Benzyl 2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]-3-phenylpropanoate](/img/structure/B12103300.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic acid](/img/structure/B12103308.png)



